5-Ethyl-2-(piperidin-4-yloxy)pyrimidine
Description
Properties
Molecular Formula |
C11H17N3O |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
5-ethyl-2-piperidin-4-yloxypyrimidine |
InChI |
InChI=1S/C11H17N3O/c1-2-9-7-13-11(14-8-9)15-10-3-5-12-6-4-10/h7-8,10,12H,2-6H2,1H3 |
InChI Key |
LMBMTBHVEKCQPM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN=C(N=C1)OC2CCNCC2 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-Ethylpyrimidine Precursors
The starting point is often a pyrimidine derivative functionalized at the 5-position. While direct ethylation of pyrimidine is challenging, synthetic routes typically employ:
- Alkylation of 2-hydroxypyrimidine derivatives or
- Cross-coupling reactions using 5-halopyrimidine intermediates.
For example, a method analogous to the preparation of 2-methyl-5-(piperidin-4-yl)pyrimidine involves bromination at the 5-position followed by coupling and reduction steps. This can be adapted for the ethyl substituent by using ethyl-substituted pyrimidine or via alkylation of a 5-halopyrimidine intermediate.
Halogenation at the 2-Position
Selective halogenation at the 2-position of the pyrimidine ring (commonly bromination or chlorination) is critical to enable nucleophilic substitution. This can be achieved using reagents such as bromine or N-bromosuccinimide under controlled conditions to avoid polysubstitution.
Introduction of the Piperidin-4-yloxy Group
The key step is the nucleophilic substitution of the 2-halopyrimidine with piperidin-4-ol to form the ether linkage (piperidin-4-yloxy substituent). This reaction typically proceeds via:
- Nucleophilic aromatic substitution (SNAr) where the piperidin-4-ol acts as the nucleophile.
- Use of a base (e.g., potassium carbonate or sodium hydride) to deprotonate the alcohol, increasing nucleophilicity.
- Solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) facilitate the reaction.
This method is supported by the synthesis of related compounds, such as 5-bromo-2-(piperidin-4-yloxy)pyridine, where 5-bromo-2-chloropyridine reacts with piperidin-4-ol in the presence of a palladium catalyst and base.
Catalytic and Coupling Reactions
In some synthetic routes, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is employed to install the piperidin-4-yloxy substituent or the ethyl group, especially when direct substitution is inefficient or yields are low. This method offers mild conditions and high functional group tolerance.
Representative Synthetic Route Example
| Step | Reaction Type | Reagents/Conditions | Product/Intermediate | Yield/Notes |
|---|---|---|---|---|
| 1 | Halogenation | 5-Ethylpyrimidine + bromine (Br2) in acetic acid, reflux overnight | 5-Bromo-2-ethylpyrimidine | High yield, selective bromination |
| 2 | Nucleophilic substitution | 5-Bromo-2-ethylpyrimidine + piperidin-4-ol, base (K2CO3), THF, reflux | 5-Ethyl-2-(piperidin-4-yloxy)pyrimidine | Moderate to high yield |
| 3 | Purification | Silica gel chromatography or recrystallization | Pure target compound | Purity >95% |
Note: The above table is adapted from analogous procedures for similar pyrimidine derivatives.
Analysis of Reaction Conditions and Yields
- Halogenation: Bromination in acetic acid at reflux provides good regioselectivity for the 5-position on pyrimidine rings bearing alkyl substituents.
- Nucleophilic substitution: The piperidin-4-ol substitution proceeds efficiently under basic conditions, typically with potassium carbonate or sodium hydride, in polar aprotic solvents like THF or DMF.
- Catalytic hydrogenation or coupling: In some cases, debenzylation or catalytic hydrogenation is used to remove protecting groups on the piperidine nitrogen, improving overall efficiency.
Research Findings and Optimization
- The choice of solvent and base strongly influences the nucleophilic substitution step's yield and selectivity.
- Use of palladium catalysts in cross-coupling reactions can enhance yields and reduce side reactions, especially when direct SNAr is sluggish.
- Continuous flow reactors have been reported to improve scalability and safety for industrial synthesis of similar pyridine and pyrimidine derivatives.
- The presence of electron-withdrawing groups on the pyrimidine ring facilitates nucleophilic substitution, thus substituent effects must be considered in synthetic design.
Summary Table of Preparation Methods
| Preparation Step | Methodology | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| 5-Position alkylation | Alkylation or halogenation + coupling | Bromine, ethylating agents | Selective functionalization | Requires careful control of regioselectivity |
| 2-Position halogenation | Bromination or chlorination | Br2, NBS, controlled temperature | Enables further substitution | Possible polysubstitution |
| Piperidin-4-yloxy substitution | Nucleophilic aromatic substitution | Piperidin-4-ol, base (K2CO3/NaH), THF/DMF | High specificity | Requires strong nucleophile/base |
| Cross-coupling (optional) | Palladium-catalyzed coupling | Pd catalyst, base, arylboronic acids | Mild, high yield | Catalyst cost, sensitivity |
Chemical Reactions Analysis
Types of Reactions: 5-Ethyl-2-(piperidin-4-yloxy)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Sodium hydride or other strong bases in aprotic solvents.
Major Products:
Oxidation: Formation of pyrimidine N-oxides.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
5-Ethyl-2-(piperidin-4-yloxy)pyrimidine is a compound of significant interest in the field of medicinal chemistry, particularly due to its potential applications in drug development. This article explores its various applications, supported by case studies and data tables to illustrate its efficacy and utility in scientific research.
Antiviral Activity
Research has demonstrated that pyrimidine derivatives can exhibit potent antiviral properties. For instance, studies on similar compounds have shown that modifications to the piperidine linker can significantly affect antiviral activity against HIV-1 strains. In particular, dihydrofuro[3,4-d]pyrimidine derivatives have been identified as effective inhibitors of HIV-1, with some compounds displaying EC50 values as low as 2.20 nM . The structural similarities suggest that this compound may also possess antiviral capabilities worthy of investigation.
Anticancer Properties
Pyrimidine derivatives have been extensively studied for their anticancer properties. A recent patent highlighted bifunctional compounds containing pyrimidine derivatives that target cyclin-dependent kinase 2 via the ubiquitin-proteasome pathway, suggesting potential applications in cancer therapy . The ability of these derivatives to modulate cell cycle regulation presents a promising avenue for developing new cancer treatments.
Structure–Activity Relationship Studies
The optimization of pyrimidine derivatives through structure–activity relationship (SAR) studies has led to the identification of more potent compounds. For example, modifications in substituents on the pyrimidine ring have been shown to enhance inhibitory activity against specific biological targets . This approach can be applied to this compound to refine its efficacy and selectivity in therapeutic applications.
Cosmetic Applications
Beyond pharmaceuticals, pyrimidine derivatives are being explored in cosmetic formulations due to their stability and bioactivity. The incorporation of such compounds can enhance skin-feel properties and provide therapeutic benefits in topical applications . The potential use of this compound in cosmetics could be an innovative area for further research.
Table 1: Summary of Biological Activities of Pyrimidine Derivatives
| Compound | Activity Type | EC50 (nM) | Reference |
|---|---|---|---|
| Dihydrofuro[3,4-d]pyrimidine | Antiviral | 2.20 | |
| Bifunctional Pyrimidines | Anticancer | N/A | |
| Various Pyrimidines | SAR Optimization | Varies |
Case Study: Antiviral Efficacy
In a study examining the antiviral efficacy of modified pyrimidines, researchers found that specific structural modifications led to enhanced potency against HIV-1 strains. The piperidine linker was crucial for maintaining high activity levels while minimizing cytotoxicity . This finding underscores the importance of structural design in developing effective antiviral agents.
Mechanism of Action
The mechanism of action of 5-Ethyl-2-(piperidin-4-yloxy)pyrimidine in biological systems involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to altered cellular responses. The exact pathways and targets depend on the specific biological context and the structure-activity relationship of the compound.
Comparison with Similar Compounds
Pyrimidine Derivatives with Piperidine/Piperazine Substituents
7-(Piperidin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one () This compound features a fused pyrido-pyrimidinone core with a piperidin-4-yl group. Unlike 5-Ethyl-2-(piperidin-4-yloxy)pyrimidine, the piperidine is directly attached to the fused ring system rather than via an ether linkage. This structural difference may alter binding affinity to biological targets, as the ether linkage in the latter compound could increase conformational flexibility .
5-Ethyl-4-methyl-6-(1-piperidyl)pyrimidin-2-amine (CAS 915920-63-7, ) The piperidine ring is attached to the pyrimidine at the 6-position, accompanied by an ethyl group (5-position) and an amine (2-position).
Pyrimidines with Sulfanyl and Morpholinyl Groups
6-(1,3-Benzodioxol-5-ylmethyl)-5-ethyl-2-{[2-(morpholin-4-yl)ethyl]sulfanyl}pyrimidin-4(3H)-one (Almutairi et al., 2018, )
- The sulfanyl-morpholinyl side chain replaces the piperidin-4-yloxy group. This compound exhibits antimicrobial activity, suggesting that sulfur-containing substituents may enhance interactions with bacterial enzymes. However, the morpholine ring’s reduced basicity compared to piperidine could alter pharmacokinetics .
Physicochemical Properties
While direct data for this compound are unavailable, inferences can be drawn from related compounds:
*Estimated based on structural analogs (e.g., ). Key observations:
- The absence of ionizable groups (e.g., amine) may result in moderate solubility compared to analogues with polar substituents.
Antimicrobial Activity
- 6-(1,3-Benzodioxol-5-ylmethyl)-5-ethyl-2-{[2-(morpholin-4-yl)ethyl]sulfanyl}pyrimidin-4(3H)-one : Demonstrates broad-spectrum antimicrobial activity (MIC: 2–8 µg/mL against S. aureus and E. coli), attributed to the sulfanyl-morpholinyl side chain’s interaction with bacterial efflux pumps .
Inference for this compound : The piperidin-4-yloxy group may target eukaryotic enzymes (e.g., kinases) rather than bacterial proteins, but empirical validation is required.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
